Doxo-emch
説明
特性
Key on ui mechanism of action |
INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. |
|---|---|
CAS番号 |
1361644-26-9 |
分子式 |
C37H42N4O13 |
分子量 |
750.7 g/mol |
IUPAC名 |
N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1 |
InChIキー |
OBMJQRLIQQTJLR-FRTGXRTISA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
外観 |
Red solid powder |
ピクトグラム |
Health Hazard |
純度 |
>98% |
同義語 |
Aldoxo aldoxorubicin DOXO-EMCH INNO-206 |
製品の起源 |
United States |
準備方法
Structural Basis and Reaction Design
Aldoxorubicin is chemically defined as the (6-maleimidocaproyl) hydrazone derivative of doxorubicin. The synthesis involves covalently linking doxorubicin to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), through a hydrazone bond. This bond is strategically designed to remain stable at physiological pH (7.4) but cleave under acidic conditions (pH 4.5–6.0), such as those found in tumor microenvironments.
The reaction typically proceeds in two stages:
- Activation of EMCH : The maleimide group of EMCH is functionalized to enhance reactivity with the thiol group of cysteine-34 (Cys34) on circulating albumin.
- Conjugation with Doxorubicin : The hydrazide moiety of EMCH reacts with the ketone group on the side chain of doxorubicin, forming a hydrazone linkage. This step is performed under controlled conditions (pH 6.0–7.0, 25–37°C) to optimize yield and minimize hydrolysis.
Reaction Conditions and Yield Optimization
Critical parameters for the conjugation reaction include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.0–7.0 | Maximizes hydrazone stability |
| Temperature | 25–37°C | Balances reaction rate and degradation |
| Solvent System | Polar aprotic (e.g., DMSO) | Enhances solubility of reactants |
| Molar Ratio (Dox:EMCH) | 1:1.2–1.5 | Ensures complete doxorubicin conversion |
Data from preclinical studies indicate a typical conjugation efficiency of 85–92%, with impurities such as unreacted doxorubicin removed via size-exclusion chromatography.
Formulation Development and Optimization
Solubility and Stability Challenges
The hydrophobic nature of aldoxorubicin necessitates specialized formulations to ensure stability and bioavailability. Patent WO2019226774A1 details a two-component system:
Ready-to-Use and Lyophilized Formulations
Two primary formulations have been developed:
| Formulation Type | Composition | Advantages |
|---|---|---|
| Ready-to-Use | Aldoxorubicin (100–200 mg/mL) in DMSO/saline (1:4 v/v) | Reduces preparation time; minimizes hydrolysis |
| Lyophilized | Aldoxorubicin with mannitol (1:2 w/w) | Long-term stability (24 months at 2–8°C) |
Lyophilized products are reconstituted with sterile water or 5% dextrose, achieving a final concentration of 10–20 mg/mL.
Analytical Characterization Methods
Quantification of Conjugation Efficiency
High-performance liquid chromatography (HPLC) with UV detection (λ = 480 nm) is employed to separate and quantify aldoxorubicin, free doxorubicin, and EMCH-related impurities. Typical chromatographic conditions include:
| Column | Mobile Phase | Flow Rate | Retention Time (Aldoxorubicin) |
|---|---|---|---|
| C18 reverse-phase | Acetonitrile:0.1% TFA (65:35) | 1.0 mL/min | 8.2 ± 0.3 min |
Structural Confirmation
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) confirms the molecular weight of aldoxorubicin (theoretical: 750.758 g/mol). Discrepancies >0.02% trigger rejection of the batch.
Scaling-Up and Industrial Manufacturing
Large-Scale Synthesis
Industrial production utilizes continuous flow reactors to maintain precise control over reaction parameters. Key scalability challenges include:
Packaging and Dosage Formats
Single-use vials (100–500 mg/vial) and prefilled syringes (200 mg/mL) dominate clinical packaging, complying with USP <797> standards for sterile compounding.
Comparative Analysis with Other Doxorubicin Conjugates
Aldoxorubicin’s albumin-binding mechanism distinguishes it from alternatives:
| Conjugate | Linker Type | Maximum Cumulative Dose | Tumor Selectivity |
|---|---|---|---|
| Aldoxorubicin | Acid-labile hydrazone | 7,000 mg/m² | High (albumin-mediated) |
| Doxil® | PEGylated liposome | 550 mg/m² | Moderate (EPR effect) |
This elevated dose ceiling enables repeated administration in sarcoma and glioblastoma patients.
化学反応の分析
科学研究への応用
アルドキソラビシンは、次を含む広範囲の科学研究用途があります。
科学的研究の応用
Aldoxorubicin has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
Doxorubicin
- Mechanism : Intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).
- PK Profile: Shorter half-life (~20–48 h), broader tissue distribution, and higher urinary excretion of doxorubicinol .
Aclarubicin
Doxorubicin Hybrids (e.g., Doxorubicin-Antioxidant Co-Drugs)
- Mechanism: Combine doxorubicin with antioxidants (e.g., nitric oxide donors) to mitigate ROS-induced toxicity.
- Limitations: Lack tumor-targeting linkers, resulting in nonspecific drug release .
Albumin-Binding Prodrugs
Aldoxorubicin vs. Other Albumin-Conjugates
- Maleimide-Based Conjugates: Aldoxorubicin’s thiol-binding maleimide group ensures rapid albumin binding (within minutes post-administration), whereas non-covalent albumin binders (e.g., nab-paclitaxel) have lower stability .
- Acid-Sensitive Linkers : Aldoxorubicin’s hydrazone linker offers pH-dependent release, unlike enzymatically cleaved linkers (e.g., peptide-based conjugates), which may release drugs prematurely .
Phase II/III Trials in Soft Tissue Sarcoma (STS)
Phase IIb Trial (NCT01505413)
- Design : 123 patients randomized to aldoxorubicin (350 mg/m²) or doxorubicin (75 mg/m²) as first-line therapy for metastatic STS.
- Results: PFS: 5.6 months (aldoxorubicin) vs. 2.7 months (doxorubicin) . ORR: 25% (aldoxorubicin) vs. 0% (doxorubicin) . Cardiotoxicity: No grade 3/4 events with aldoxorubicin vs. 10% with doxorubicin .
Phase III Trial (NCT02235701)
- Design : Aldoxorubicin vs. investigator’s choice (IC) in relapsed STS.
- Results :
Future Perspectives
- Combination Therapies: Preclinical synergy with temozolomide in glioblastoma (tumor growth inhibition: 90% vs. 50% monotherapy) .
- Ongoing Trials : Phase III evaluation in glioblastoma (NCT03500425) and Kaposi’s sarcoma (NCT05504838) .
生物活性
Aldoxorubicin (INNO-206) is a novel prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while reducing its cardiotoxicity. This compound functions by covalently binding to serum albumin, which allows for targeted delivery to tumor tissues, thereby improving drug accumulation at the site of action. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and comparative studies.
Aldoxorubicin exhibits its biological activity primarily through the following mechanisms:
- Albumin Binding : The binding of aldoxorubicin to serum albumin facilitates its transport through the bloodstream and preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.
- Release of Doxorubicin : Once inside the tumor microenvironment, aldoxorubicin is released from the albumin conjugate via acid hydrolysis. This process is critical as it enables the release of free doxorubicin within the acidic lysosomal environment of cancer cells, leading to its cytotoxic effects .
- Inhibition of DNA Topoisomerase II : Like doxorubicin, aldoxorubicin acts as a potent inhibitor of DNA topoisomerase II, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells .
Preclinical Studies
Preclinical investigations have demonstrated that aldoxorubicin possesses significant antitumoral activity in various cancer models:
- In Vitro Studies : Aldoxorubicin has shown comparable efficacy to free doxorubicin in breast and leukemia cell lines. The intracellular release of free doxorubicin from aldoxorubicin was confirmed through studies using MCF-7 tumor cells .
- In Vivo Studies : In xenograft models derived from human tumors, aldoxorubicin displayed substantial single-agent activity and enhanced the effects of other chemotherapeutic agents such as bortezomib in multiple myeloma models .
Clinical Trials
Aldoxorubicin has been evaluated in several clinical trials, with varying degrees of success. Key findings from these studies are summarized below:
Comparative Efficacy
Aldoxorubicin has been directly compared with doxorubicin in clinical settings. A notable Phase IIb study indicated that while aldoxorubicin did not significantly improve overall survival compared to doxorubicin, it did show a near doubling in response rates among certain patient populations .
Adverse Effects
The safety profile of aldoxorubicin appears favorable compared to traditional doxorubicin:
- Cardiotoxicity : Clinical trials reported no significant cardiotoxic effects associated with aldoxorubicin administration, contrasting sharply with the well-documented cardiac risks linked to doxorubicin .
- Other Adverse Events : Common side effects included myelosuppression, nausea, fatigue, and alopecia. Serious adverse events such as febrile neutropenia were observed but were manageable .
Q & A
Q. What is the mechanism of action of aldoxorubicin compared to doxorubicin, and how does this influence experimental design in preclinical studies?
Aldoxorubicin is a prodrug that binds to serum albumin via a pH-sensitive linker, enabling targeted delivery to tumor tissues. Upon acidification in the tumor microenvironment, doxorubicin is released. This mechanism reduces systemic toxicity compared to free doxorubicin, particularly cardiotoxicity . Preclinical studies should incorporate models that mimic tumor acidity (e.g., xenografts with pH-sensitive probes) and compare pharmacokinetic profiles of aldoxorubicin versus doxorubicin. Experimental endpoints should include tumor drug concentration, cardiac biomarkers (e.g., troponin), and histopathological assessments of off-target toxicity .
Q. How do researchers design clinical trials to evaluate aldoxorubicin’s efficacy in advanced soft tissue sarcoma (STS) while controlling for tumor heterogeneity?
Trials should stratify patients by histological subtype (e.g., leiomyosarcoma vs. liposarcoma) and prior treatment status. Primary endpoints like progression-free survival (PFS) and secondary endpoints such as overall survival (OS) must be predefined. For example, Phase III trials comparing aldoxorubicin to investigator’s choice (IC) therapy used stratified randomization and adjusted for covariates like metastatic burden . Blinded independent radiological review reduces bias in tumor response assessment .
Q. What statistical methods are appropriate for analyzing aldoxorubicin’s cardiotoxicity profile in long-term studies?
Use time-to-event analyses (Kaplan-Meier curves, Cox regression) to evaluate cardiac adverse events (AEs), such as left ventricular ejection fraction (LVEF) decline. Pre-specified safety monitoring intervals (e.g., every 2 cycles) and longitudinal mixed-effects models can track LVEF changes. In Phase III trials, aldoxorubicin showed significantly lower cardiotoxicity (3.8% vs. 8.5% LVEF decline) compared to doxorubicin .
Advanced Research Questions
Q. What methodological approaches reconcile discrepancies between progression-free survival (PFS) and overall survival (OS) data in aldoxorubicin trials?
While aldoxorubicin improved median PFS (5.6 months vs. 2.7 months for doxorubicin in Phase II), OS benefits were less pronounced due to crossover effects and post-progression therapies . Sensitivity analyses, such as rank-preserving structural failure time models, can adjust for treatment switching. Researchers should also conduct subgroup analyses in homogeneous populations (e.g., leiomyosarcoma-only cohorts) to isolate efficacy signals .
Q. How can researchers optimize combination regimens with aldoxorubicin while minimizing overlapping toxicities?
Preclinical synergy studies should screen for non-overlapping toxicities using combinatorial dose-response matrices. For example, aldoxorubicin combined with olaratumab (anti-PDGFRα) in STS requires monitoring for neutropenia and infusion reactions. Phase I trials should employ a 3+3 design with toxicity endpoints (e.g., febrile neutropenia rates) and pharmacokinetic interactions . Evidence from NCT02235701 (combination trial) may inform future designs .
What frameworks guide the development of research questions for aldoxorubicin in understudied cancers (e.g., glioblastoma)?
Apply the PICO framework :
- Population : Glioblastoma patients with recurrent disease.
- Intervention : Aldoxorubicin at 250 mg/m² every 3 weeks.
- Comparison : Temozolomide or lomustine.
- Outcome : 6-month PFS and OS. Use the FINER criteria to ensure feasibility, novelty, and relevance. Pilot studies should assess blood-brain barrier penetration via CSF sampling .
Q. How should researchers address contradictions in aldoxorubicin’s efficacy across sarcoma subtypes?
Meta-regression of pooled trial data (e.g., Phase II and III) can identify subtype-specific effect modifiers. For example, aldoxorubicin showed higher disease control rates in leiomyosarcoma (41.7% vs. 27.0% for IC) but not in other subtypes . Mechanistic studies (e.g., albumin receptor expression in tumor biopsies) may explain heterogeneity .
Methodological Tools and Resources
- Data Interpretation : Use CONSORT guidelines for clinical trial reporting, including flow diagrams and intention-to-treat analyses .
- Literature Review : Prioritize studies indexed in PubMed/MEDLINE, excluding non-peer-reviewed sources (e.g., ) .
- Ethical Design : Align trial protocols with Declaration of Helsinki principles, ensuring independent ethics committee approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
